N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide
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Overview
Description
“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide” is a synthetic organic compound123. It is available for research use only3.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is available for purchase, indicating that it can be synthesized245.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, similar compounds have been mentioned with their molecular formulas67.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results891.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular formula and molecular weight of similar compounds are provided67.
Scientific Research Applications
Research on Synthetic Opioids
One area of research involves the exploration of synthetic opioids, including the development and analysis of compounds with potential analgesic properties. A study highlights the challenges and implications associated with synthetic opioids like U-47700, emphasizing the necessity for forensic analysis due to their emergence as new psychoactive substances (NPS) and their association with severe adverse effects. This research underscores the importance of identifying compounds with reduced dependence-producing properties and abuse liability (Elliott, Brandt, & Smith, 2016).
Quantum Chemical and Molecular Dynamics Studies
Another significant application of such compounds is in the field of materials science, specifically in corrosion inhibition. A study on the quantum chemical calculations and molecular dynamics simulations of piperidine derivatives investigated their adsorption and corrosion inhibition properties on iron surfaces. This research provides valuable insights into the global reactivity parameters and the interaction of these compounds with metal surfaces, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).
Impurities in Pharmaceutical Compounds
Research into the identification, isolation, and synthesis of novel impurities in pharmaceutical compounds, such as the anti-diabetic drug Repaglinide, is also a relevant application. This study highlights the importance of characterizing impurities for ensuring drug safety and efficacy, offering a methodological framework for the analysis and synthesis of such impurities (Kancherla et al., 2018).
Inhibitor Development and Metabolite Identification
There is also research focusing on the development of inhibitors for specific biological targets, such as the If channel inhibitor YM758, and the identification of its human metabolites. This research contributes to the understanding of drug metabolism, transporter-mediated renal and hepatic excretion, and the potential therapeutic applications of these metabolites (Umehara et al., 2009).
Safety And Hazards
Future Directions
The future directions for the research and application of this compound are not specified in the search results11121.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemistry professional.
properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-5-4-6-15(11-13)16(20)17-12-14-7-9-19(10-8-14)23(21,22)18(2)3/h4-6,11,14H,7-10,12H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQALVHAXOVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide |
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